1-Adamantylhydrazine hydrochloride

説明

Synthesis Analysis

The synthesis of 1-Adamantylhydrazine hydrochloride involves the reaction of adamantane with hydrazine in the presence of a suitable catalyst or under specific temperature conditions. Further purification and characterization steps are necessary to obtain the desired compound in high yield and purity .

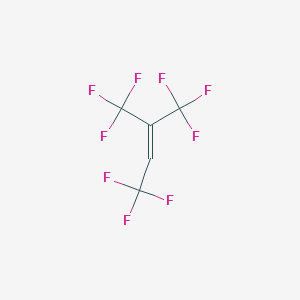

Molecular Structure Analysis

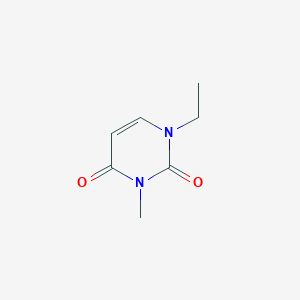

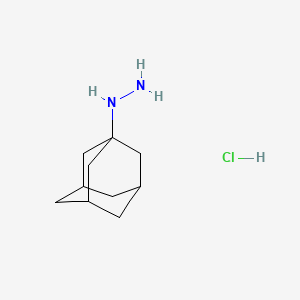

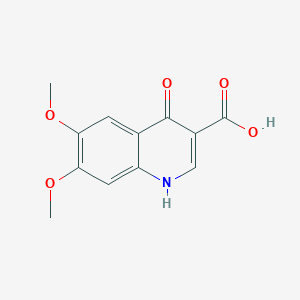

This compound has a unique structure, combining the rigid adamantane framework with the hydrazine functional group. The adamantyl moiety provides steric hindrance and influences the compound’s reactivity. Crystal X-ray diffraction and spectroscopic techniques (such as nuclear magnetic resonance, Raman, and infrared spectroscopies) have been employed to elucidate its molecular structure .

Chemical Reactions Analysis

The chemical reactivity of this compound involves nucleophilic substitution, hydrazine condensation, and potential cyclization reactions. Its behavior under various reaction conditions and with different reagents is an area of ongoing research. Understanding its reactivity is crucial for designing synthetic routes and exploring its applications .

科学的研究の応用

Synthesis and Chemical Reactivity

A Catalyst-Free, Temperature-Driven One-Pot Synthesis of 1-Adamantylhydrazine Hydrochloride this compound serves as a versatile intermediate for synthesizing various biologically active compounds due to the medicinal properties of adamantyl. A detailed one-pot synthesis of 1-adamantylhydrazine is described, highlighting a catalyst-free method that uses readily available materials. The synthesized product is stable and is used to create 1-(adamantan-1-yl)-1H-pyrazol-3-amine for bacterial studies. The synthesis is notable for its high yield and continuous extraction method that effectively isolates the target product (Bossmann et al., 2020).

Synthesis and Reactivity of New l-(1-Adamantyl)pyrazoles Starting with 1-adamantylhydrazine, a series of 1-(1-adamantyl)pyrazoles were synthesized. The study explored the electrophilic and nucleophilic reactivity of these compounds, including bromination, nitration, and quaternarization. The research is significant for its comprehensive analysis of the new compounds' proton nuclear magnetic resonance spectra (Cabildo, Claramunt, & Elguero, 1984).

Synthesis of (1-Adamantyl) Guanidines This study explores various methods for synthesizing (1-adamantyl) guanidine and 1-(1-adamantyl)-3-aminoguanidine from 1-aminoadamantane. The findings include a method of preparing guanidine by heating a mixture of 1-aminoadamantane, its hydrochloride, and cyanamide. The reaction mechanisms and the structural peculiarities of these compounds provide valuable insights into the chemical behavior of 1-adamantylhydrazine derivatives (Nishimura et al., 1972).

Biological Applications and Studies

Study of 1-Adamantanamine Hydrochloride in Prophylaxis 1-Adamantanamine hydrochloride was studied for its prophylactic effects against influenza A viruses. The research, conducted during the Hong Kong influenza epidemic, offers insights into the drug's efficacy in preventing influenza in a family environment. This double-blind, placebo-controlled study adds to our understanding of the potential medical applications of 1-adamantylhydrazine derivatives (Galbraith et al.,1969)

Amantadine Potentiates T Lymphocyte Killing Research demonstrates that 1-adamantanamine hydrochloride (amantadine) can significantly enhance the cytotoxic activity of an anti-pan-T lymphocyte (CD5) ricin A-chain immunotoxin (T101-immunotoxin; T101-IT). The study highlights the specificity of T101-IT in the presence of amantadine, not inducing cytotoxicity in non-target cells such as human marrow hematopoietic progenitor cells. The findings have implications for improving the ex vivo purification of human bone marrow from normal or leukemic T cells and suggest potential in vivo applications due to the safe history of amantadine in human therapy (Siena et al., 1987).

Inhibition of Oncogenic Viruses 1-Adamantanamine hydrochloride has been shown to inhibit the growth of Rous and Esh sarcoma viruses in chick embryo cells. This study provides evidence that the compound does not inactivate the viruses directly or intoxicate the cells, but rather prevents virus penetration, suggesting a specific mode of action against these oncogenic viruses (Wallbank, Matter, & Klinikowski, 1966).

作用機序

Target of Action

1-Adamantylhydrazine hydrochloride is a versatile intermediate for many biologically active compounds It’s worth noting that adamantyl, a component of this compound, possesses a wide spectrum of medicinal properties .

Mode of Action

It’s known that the compound is used in the synthesis of 1-(adamantan-1-yl)-1h-pyrazol-3-amine for bacterial studies . This suggests that it may interact with bacterial targets, leading to changes that are beneficial for these studies.

Pharmacokinetics

It’s known that the compound is highly stable , which could potentially influence its bioavailability and pharmacokinetic profile.

Action Environment

It’s known that the compound is highly stable , suggesting that it may maintain its efficacy under various environmental conditions.

生化学分析

Biochemical Properties

1-Adamantylhydrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with hydrazine derivatives, where it acts as a precursor in the synthesis of biologically active compounds . The compound’s adamantane moiety enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate cell membranes allows it to interact with intracellular signaling molecules, potentially altering their activity . This can lead to changes in gene expression and metabolic flux, impacting overall cell function. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, inhibiting or activating their functions . For example, it has been shown to inhibit the activity of certain hydrolases, leading to the accumulation of their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes at the molecular level, influencing cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods . Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxicity and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentrations . These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathway involves hydroxylation of the adamantane ring, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . It can also bind to plasma proteins, influencing its distribution and bioavailability . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications . For example, it may contain nuclear localization signals that direct it to the nucleus, where it can interact with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

特性

IUPAC Name |

1-adamantylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.ClH/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9,12H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAVWKAPWNPKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498255 | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16782-39-1 | |

| Record name | Hydrazine, tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16782-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 194592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC194592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Adamantylhydrazine hydrochloride in medicinal chemistry?

A1: 1-Adamantylhydrazine serves as a valuable building block for synthesizing various biologically active compounds. [] The adamantyl group is known for its diverse medicinal properties, making this compound particularly interesting for pharmaceutical research. []

Q2: Can you describe the synthetic procedure for this compound outlined in the research?

A2: The research details a novel, one-pot synthesis of this compound. [] This method utilizes readily available and cost-effective starting materials, eliminates the need for catalysts, and is driven by temperature. [] This approach allows for the production of a stable product on scales ranging from milligrams to grams. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)